1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine
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Overview
Description
1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine is a complex organic compound featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the fluoroethyl group and the final coupling to form the desired compound. Common reagents include hydrazines, aldehydes, and fluorinating agents. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes, such as continuous flow chemistry, to optimize yield and reduce costs. The use of automated reactors and real-time monitoring systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols.
Scientific Research Applications
1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine
- 1-(2-fluoroethyl)-1H-pyrazol-5-ylmethanamine
Uniqueness
1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine is unique due to the presence of both dimethyl and fluoroethyl substituents on the pyrazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H19ClFN5 |
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Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-[2-(2-fluoroethyl)pyrazol-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-10-7-16-17(2)12(10)9-14-8-11-3-5-15-18(11)6-4-13;/h3,5,7,14H,4,6,8-9H2,1-2H3;1H |
InChI Key |
FEVLHWQRMGIRIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCC2=CC=NN2CCF.Cl |
Origin of Product |
United States |
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